N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide
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Overview
Description
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide is a compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as acetonitrile or dichloromethane, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Alpha1-Adrenergic Receptor Antagonism: It binds to alpha1-adrenergic receptors, blocking the action of endogenous agonists like norepinephrine, leading to vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Used for the treatment of hypertension, also an alpha1-adrenergic receptor antagonist.
Uniqueness
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide stands out due to its dual role as both an acetylcholinesterase inhibitor and an alpha1-adrenergic receptor antagonist. This dual functionality makes it a promising candidate for the development of multifunctional therapeutic agents .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-14(2)17(21)18-8-13-25(22,23)20-11-9-19(10-12-20)15-6-4-5-7-16(15)24-3/h4-7,14H,8-13H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQBVUSKXCBZPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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